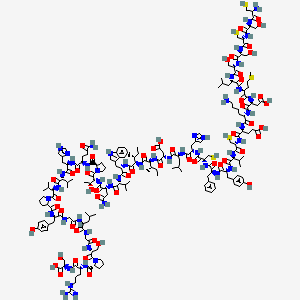
(R)-Ácido N-Fmoc-3-amino-4-(feniltio)butanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” is a specialty chemical with the molecular formula C25H23NO4S and a molecular weight of 433.51942 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, a study on 4-(Phenylthio)butanoic acid, a similar compound, suggests that it can stimulate renal progenitor cell proliferation . This suggests potential pathways for the synthesis of similar compounds.
Chemical Reactions Analysis
While specific chemical reactions involving “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, it’s known that carboxylic acids can be converted to 1o alcohols using Lithium aluminum hydride (LiAlH4) . This could potentially be relevant for chemical reactions involving this compound.
Physical And Chemical Properties Analysis
“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” has a molecular weight of 433.51942 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica del “(R)-Ácido N-Fmoc-3-amino-4-(feniltio)butanoico”, pero parece que hay información limitada disponible en línea sobre las aplicaciones únicas de este compuesto específico. Los resultados de la búsqueda discuten principalmente compuestos relacionados y sus usos generales en la investigación científica, como en la producción avícola, el modelado de organoides renales humanos y como componente en sistemas de administración de fármacos .
Mecanismo De Acción
Target of Action
It’s worth noting that phenylbutyric acid, a related compound, has been shown to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
Phenylbutyric acid, a related compound, is known to demonstrate a number of cellular and biological effects . It’s plausible that ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid may have similar interactions with its targets, leading to changes at the cellular level.
Biochemical Pathways
Phenolic compounds, which include phenylbutyric acid, are known to play crucial physiological roles throughout the plant life cycle . They are produced under optimal and suboptimal conditions in plants and play key roles in developmental processes like cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction .
Pharmacokinetics
Pharmacokinetics often involves the study of how a drug is absorbed, distributed, metabolized, and excreted from the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Phenylbutyric acid, a related compound, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in laboratory experiments and research applications has a number of advantages and limitations. One of the major advantages of using (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is its cost-effectiveness. (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a relatively inexpensive building block for peptide and protein synthesis, and is widely available. Furthermore, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is highly reactive, and can be used to synthesize a variety of peptides and proteins in a single step. However, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is not suitable for use in drug design, as its chirality is not suitable for the synthesis of drugs.
Direcciones Futuras
The use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in scientific research and laboratory experiments has a number of potential future directions. One potential direction is the development of peptide-based inhibitors of enzymes. (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has already been used in the synthesis of peptide-based inhibitors of enzymes, and further research in this area could lead to the development of more effective and specific inhibitors. Another potential direction is the development of peptide-based vaccines. (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has already been used in the development of peptide-based vaccines, and further research could lead to the development of more effective and specific vaccines. Additionally, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid could be used in the development of novel drugs, as its chirality is suitable for the synthesis of drugs. Furthermore, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid could be used to develop peptide-based therapeutics for the treatment of a variety of diseases. Finally, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid could be used to develop novel methods for the synthesis of peptides and proteins.
Métodos De Síntesis
(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is synthesized by a process of deprotection, alkylation and cyclization. The deprotection step involves the removal of the Fmoc group from the amino acid, followed by the alkylation of the free amino group with a phenylthioalkyl halide. The cyclization step involves the reaction of the amino acid with a cyclic anhydride, resulting in the formation of the desired product. The entire process is typically carried out in aqueous solution, and can be completed in a single step.
Propiedades
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVKPJJQNJPHQT-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)








![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
